N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide
Description
N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a heterocyclic acetamide derivative featuring a fused pyrido[1,2-c]pyrimidine core substituted with a 5-methyl-1,2,4-oxadiazole moiety and a 2,6-dimethylphenyl acetamide side chain. The compound’s complexity arises from its bicyclic system and diverse functional groups, which are hypothesized to enhance binding affinity and metabolic stability in therapeutic applications .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-12-7-6-8-13(2)18(12)23-16(27)11-26-20(28)17(19-22-14(3)30-24-19)15-9-4-5-10-25(15)21(26)29/h6-8H,4-5,9-11H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJSHTUDMCUCQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C25H26N6O3S with a molecular weight of 490.58 g/mol. The compound features a complex structure that integrates various functional groups conducive to biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N6O3S |
| Molecular Weight | 490.58 g/mol |
| CAS Number | 692737-11-4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrimidine moieties. The compound under discussion has shown promising results in inhibiting various cancer cell lines:
- Mechanism of Action : The compound likely exerts its anticancer effects through multiple pathways including the inhibition of key signaling proteins involved in cell proliferation and survival.
Case Studies
-
Cell Line Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit IC50 values ranging from 0.67 to 1.95 µM against various cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) .
Cell Line IC50 (µM) HEPG2 0.67 MCF7 0.80 SW1116 0.87 BGC823 1.18
Antimicrobial Activity
Preliminary assessments have also indicated that compounds with similar structural frameworks possess antimicrobial properties. For instance:
- In Vitro Testing : Compounds similar to this compound have been tested against various bacterial strains with varying degrees of success.
Enzyme Inhibition
Another significant aspect of the biological activity involves enzyme inhibition:
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s pyrido[1,2-c]pyrimidine core distinguishes it from analogs with simpler monocyclic or alternative bicyclic systems:
- Triazolyl-Pyridazinone Systems (e.g., CAS 692737-11-4 in ): The pyridazinone core introduces a ketone group, altering electronic properties compared to the pyrido-pyrimidine’s conjugated aromatic system .
Substituent Analysis
Physicochemical Properties
Pharmacological Implications
- Target Selectivity : The 2,6-dimethylphenyl group, common in the target compound and analogs like those in , is associated with enhanced binding to hydrophobic pockets in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
